Lorlatinib acetate

Catalog No.
S539185
CAS No.
1924207-18-0
M.F
C23H23FN6O4
M. Wt
466.4734
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorlatinib acetate

CAS Number

1924207-18-0

Product Name

Lorlatinib acetate

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Molecular Formula

C23H23FN6O4

Molecular Weight

466.4734

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-06463922 acetate

Description

The exact mass of the compound Lorlatinib is 466.1765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lorlatinib acetate is a potent, orally bioavailable small molecule inhibitor specifically targeting anaplastic lymphoma kinase and c-ros oncogene 1, primarily used in the treatment of non-small cell lung cancer. It is characterized by its unique chemical structure, which includes a complex bicyclic core that enhances its binding affinity to the target kinases. The chemical formula of lorlatinib is C21H19FN6O2, with a molecular weight of 406.41 Daltons .

Lorlatinib undergoes various metabolic transformations in the body, primarily through cytochrome P450 enzymes. The main metabolic pathway involves oxidation, resulting in several metabolites, including a benzoic acid derivative (M8), which is pharmacologically inactive . The compound also exhibits a low solubility profile in neutral pH environments but shows increased solubility under acidic conditions, which affects its absorption and bioavailability .

The primary biological activity of lorlatinib lies in its ability to inhibit the activity of anaplastic lymphoma kinase and c-ros oncogene 1, leading to reduced tumor growth in cancers that express these kinases. Lorlatinib's mechanism of action involves the blockade of signaling pathways that promote cell proliferation and survival in cancer cells. Clinical studies have demonstrated its efficacy in patients with previously treated ALK-positive non-small cell lung cancer .

The synthesis of lorlatinib involves several steps, primarily focusing on constructing its complex bicyclic structure. A notable method includes the use of palladium-catalyzed reactions to form key intermediates, followed by various purification techniques such as preparative high-performance liquid chromatography. Recent advancements have also explored radiolabeling techniques for imaging studies using positron emission tomography . The synthesis typically yields multiple crystalline forms, including an acetic acid solvate that enhances stability and solubility .

Lorlatinib is primarily utilized in oncology as a targeted therapy for patients with advanced non-small cell lung cancer harboring ALK or ROS1 gene rearrangements. It has been approved for use after prior therapies and has shown significant clinical benefit in terms of progression-free survival compared to earlier generation tyrosine kinase inhibitors .

Interaction studies indicate that lorlatinib can alter the metabolism of other drugs. For example, it has been shown to increase the metabolism of estradiol while decreasing that of estradiol acetate when co-administered . Additionally, food intake and proton pump inhibitors can affect its pharmacokinetics, highlighting the importance of considering these factors during treatment regimens .

Several compounds exhibit similar mechanisms of action or structural characteristics to lorlatinib. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
CrizotinibInhibits ALK and ROS1First-generation inhibitor; less potent than lorlatinib
AlectinibSelective ALK inhibitorMore selective for ALK; used in first-line therapy
BrigatinibInhibits ALKPotent against crizotinib-resistant mutations
EntrectinibInhibits TRK, ALK, and ROS1Broad-spectrum kinase inhibitor

Lorlatinib stands out due to its ability to penetrate the blood-brain barrier effectively, making it particularly useful for treating central nervous system metastases associated with ALK-positive non-small cell lung cancer . Its unique structural features also allow for enhanced binding affinity and selectivity compared to other compounds.

The synthesis of lorlatinib acetate employs a convergent approach that significantly enhances efficiency compared to linear synthetic sequences [2] [4]. This strategy involves the independent preparation of two major fragments that are subsequently united through a critical Suzuki-Miyaura cross-coupling reaction [12] [13]. The convergent methodology allows for parallel synthesis of key intermediates, thereby reducing overall synthetic time and enabling better quality control at each stage [10].

The primary synthetic route commences with the preparation of the aminopyrazole fragment and the fluorinated aromatic segment [2]. The aminopyrazole component contains the nitrile functionality that is essential for the biological activity of the final compound [4]. Meanwhile, the aromatic fragment incorporates the fluorine substituent and the chiral alcohol center that will ultimately participate in the macrocyclic framework [10]. These two fragments are designed to converge at a strategically positioned coupling reaction that forms the penultimate linear precursor [12].

FragmentKey FeaturesSynthetic StepsYield Range
AminopyrazoleNitrile group, N-methylation5 steps58-75%
Fluorinated aromaticChiral center, hydroxyl activation6 steps79-91%
Coupled productBiaryl linkageSuzuki coupling70-85%

The convergent strategy demonstrates superior atom economy compared to alternative linear approaches [12]. Each fragment can be optimized independently, allowing for the identification of optimal reaction conditions without interference from other synthetic transformations [13]. This modularity proves particularly valuable when scaling the synthesis, as each fragment can be prepared using equipment and conditions best suited to its specific chemical requirements [24].

Research has demonstrated that the timing of protective group installation and removal critically affects the overall efficiency of the convergent approach [2]. The aminopyrazole fragment requires careful protection of the amine functionality to prevent unwanted side reactions during subsequent transformations [4]. Similarly, the aromatic fragment necessitates selective protection of the hydroxyl group to enable the controlled formation of the ether linkage in the final macrocyclic structure [10].

Key Intermediate: Aminopyrazole Fragment Preparation

The initial transformation involves bis-bromination of the pyrazole ester using N-bromosuccinimide and benzoyl peroxide, yielding the dibrominated intermediate in 58% yield [2] [4]. This reaction requires precise temperature control and careful monitoring to prevent over-bromination or decomposition of the sensitive pyrazole ring system [2]. The brominated intermediate then undergoes nucleophilic substitution with a protected methylamine equivalent, specifically tert-butyl methylcarbamate, in the presence of sodium hydride [2] [4].

StepReagentConditionsYieldKey Considerations
1N-bromosuccinimideBenzoyl peroxide, 80°C58%Temperature control critical
2tert-Butyl methylcarbamateSodium hydride, THF33%Inert atmosphere required
3Ester hydrolysisAqueous base85%pH monitoring essential
4Amide formationCoupling reagent90%Anhydrous conditions
5DehydrationPhosphorus reagent88%Water removal crucial

The conversion of the ester functionality to the essential nitrile group proceeds through a high-yielding three-step sequence [2] [4]. This transformation begins with ester hydrolysis under basic conditions to generate the corresponding carboxylic acid [2]. The carboxylic acid is then converted to the primary amide using standard amide coupling methodology [4]. Finally, the primary amide undergoes dehydration to form the nitrile group that is crucial for the biological activity of the final compound [2].

The dehydration reaction represents a particularly critical transformation that requires careful optimization [2] [4]. Various dehydrating agents have been evaluated, with phosphorus-based reagents demonstrating superior performance in terms of both yield and selectivity [2]. The reaction conditions must be carefully controlled to prevent decomposition of the sensitive pyrazole ring system while ensuring complete conversion of the amide to the nitrile [4].

Quality control measures throughout the aminopyrazole fragment synthesis include rigorous monitoring of reaction progress using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [2]. Each intermediate is subjected to comprehensive characterization to ensure structural integrity and purity before proceeding to subsequent transformations [4]. This systematic approach has proven essential for maintaining consistent quality throughout the multi-step sequence [15].

Macrocyclic Amidation Optimization

The formation of the macrocyclic amide bond represents the most challenging transformation in the entire lorlatinib acetate synthesis [12] [13] [20]. This cyclization must overcome significant entropic barriers associated with bringing the two reactive termini together in the correct orientation for bond formation [19] [21]. The optimization of this critical step has required extensive investigation of reaction conditions, coupling reagents, and reaction media [12] [24].

Initial studies employed various amide coupling reagents, with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) emerging as the most effective catalyst for the macrocyclization process [12] [20] [24]. HATU demonstrates superior performance compared to alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate [20] [24]. The selection of HATU required comprehensive safety evaluation due to the known sensitization potential of uronium-based coupling reagents [36] [39].

Coupling ReagentYieldReaction TimePuritySafety Considerations
HATU55-75%4-6 hours>95%Sensitization risk
EDCI/HOBt35-45%12-24 hours85-90%Moderate safety profile
PyBOP40-50%8-12 hours88-92%Lower sensitization risk
DCC/HOBt25-35%24-48 hours80-85%Urea byproduct issues

The macrocyclization reaction requires precise control of concentration to favor intramolecular cyclization over intermolecular oligomerization [12] [20]. Optimal results are achieved at concentrations ranging from 1 to 5 millimolar, with higher concentrations leading to increased formation of dimeric and oligomeric byproducts [20] [24]. The reaction is typically conducted in ethyl acetate or similar aprotic solvents that do not interfere with the coupling reagent [12].

Temperature control during the macrocyclization proves critical for achieving optimal yields [12] [20]. The reaction is typically conducted at room temperature to moderate temperatures, with heating sometimes employed to accelerate the cyclization while minimizing decomposition pathways [24]. The addition of triethylamine as a base facilitates the coupling reaction by neutralizing the acid generated during the HATU-mediated amide bond formation [12].

Process safety evaluation of HATU has been extensively conducted to enable its use in large-scale manufacturing [24] [36]. This evaluation encompassed thermal stability studies, compatibility assessments with other reagents, and comprehensive hazard analysis [24]. The implementation of appropriate engineering controls and personal protective equipment protocols allows for the safe utilization of HATU in industrial settings [36] [39].

The purification of the macrocyclic product represents another significant challenge due to the structural similarity between the desired product and various byproducts [12] [24]. The optimization of purification protocols has led to the development of chromatography-free isolation procedures that are more suitable for large-scale implementation [24]. These procedures rely on selective crystallization and washing protocols that effectively remove impurities while maintaining high product purity [12].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic procedures to industrial manufacturing presents numerous technical and economic challenges that require systematic optimization [22] [24] [25]. The complexity of the lorlatinib acetate synthesis, with its multiple steps and sensitive reaction conditions, magnifies these challenges and necessitates comprehensive process development efforts [24] [28].

One of the primary challenges in industrial-scale production involves the management of the Suzuki-Miyaura coupling reaction [12] [24]. The formation of homocoupled impurities represents a significant concern that requires careful control of reagent addition rates and reaction conditions [12]. Research has demonstrated that slow addition of the boronate ester component effectively suppresses the formation of these unwanted byproducts [24]. The implementation of controlled addition protocols at industrial scale requires sophisticated dosing equipment and precise monitoring systems [12].

Production ChallengeLaboratory ScaleIndustrial ScaleMitigation Strategy
Suzuki coupling selectivity85-90%70-80%Controlled reagent addition
Macrocyclization yield65-75%45-60%Concentration optimization
Solvent recoveryNot critical>90% requiredDistillation protocols
Impurity controlManual monitoringAutomated systemsProcess analytical technology

The chemoselective hydrolysis of methyl ester groups in the presence of tert-butyl protecting groups presents another significant challenge [12] [24]. The use of potassium trimethylsilanoate has proven effective for achieving this transformation with high selectivity [24]. However, the handling and storage of this reagent at industrial scale requires specialized equipment and protocols due to its moisture sensitivity [12].

Heat management during the macrocyclic amidation step becomes particularly critical at larger scales due to the potential for thermal runaway reactions [24] [34]. The implementation of appropriate temperature control systems and emergency cooling protocols is essential for safe operation [34]. Additionally, the scale-up of HATU-mediated reactions requires comprehensive safety assessments due to the sensitization potential of this coupling reagent [36] [39].

Solvent recovery and recycling represent major economic considerations in industrial-scale production [24] [25]. The synthesis employs significant quantities of organic solvents that must be recovered and purified for reuse to maintain economic viability [24]. The development of efficient distillation and purification protocols for solvent recovery has required extensive optimization to ensure that recycled solvents meet quality specifications [25].

The Good Manufacturing Practice compliance requirements for pharmaceutical production add additional layers of complexity to the industrial synthesis [23] [24]. Every aspect of the manufacturing process must be validated and documented according to regulatory standards [23]. This includes comprehensive characterization of all intermediates, rigorous testing protocols for raw materials, and extensive stability studies of the final product [7] [28].

Process analytical technology implementation has proven essential for maintaining consistent quality during large-scale production [24] [25]. Real-time monitoring of critical process parameters enables immediate detection of deviations from optimal conditions [24]. This technology allows for rapid intervention when necessary and helps maintain the high standards required for pharmaceutical manufacturing [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

466.1765

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types